molecular formula C21H27N3O B2957721 2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide CAS No. 1049437-05-9

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2957721
CAS No.: 1049437-05-9
M. Wt: 337.467
InChI Key: MFIAOVICHUKZIC-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a benzamide core substituted with dimethyl groups and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core and subsequent functionalization. One common synthetic route involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin receptors, which may explain some of its biological effects. The compound may also inhibit certain enzymes, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which may confer distinct chemical and biological properties compared to other phenylpiperazine derivatives.

Properties

IUPAC Name

2,5-dimethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17-8-9-18(2)20(16-17)21(25)22-10-11-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIAOVICHUKZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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